Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate
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Overview
Description
Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring fused with a benzene ring, which is further substituted with a chloro and ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves the sulfonation of 5-chloro-2-ethoxybenzene with a sulfonating agent, followed by the coupling of the resulting sulfonic acid with naphthalene. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like sulfuric acid or oleum to facilitate the sulfonation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced derivatives, and substituted compounds, depending on the type of reaction and the reagents used .
Scientific Research Applications
Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins and enzymes critical for microbial survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Naphthalen-1-yl 5-chloro-2-ethoxybenzene-1-sulfonate include other naphthalene derivatives such as:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthalen-1-yl phenazine-1-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
naphthalen-1-yl 5-chloro-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4S/c1-2-22-17-11-10-14(19)12-18(17)24(20,21)23-16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVWCFWRBQFWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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